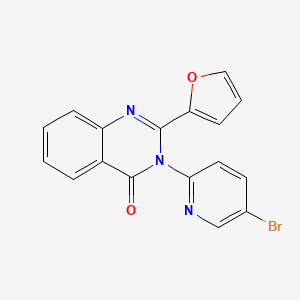

![molecular formula C16H24N2O3S B5514955 N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B5514955.png)

N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a piperidinyl group, and a methanesulfonamide group.

科学的研究の応用

Molecular and Supramolecular Structures

Research on related methanesulfonamide compounds has revealed insights into their molecular and supramolecular structures. For example, studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide indicate variations in torsion angles and hydrogen bonding patterns, contributing to understanding the molecular architecture of such compounds (Jacobs, Chan, & O'Connor, 2013).

Sensor Development

Research has been conducted on developing sensors using materials treated with compounds like dimethyl sulfoxide (DMSO). For instance, a methane sensor based on poly (3,4-ethylenedioxythiophene: poly (styrene sulfonic acid)) and gold nanoparticles treated with DMSO demonstrated significant enhancements in conductivity and sensing performance, showcasing the potential of methanesulfonamide derivatives in sensor technology (Khasim et al., 2021).

Catalysis and Reaction Mechanisms

Methanesulfonamide derivatives are also studied in the context of catalysis and reaction mechanisms. For example, the partial oxidation of methane over oxide catalysts has been explored to understand the reaction mechanism and develop more efficient catalysts (Hutchings, Woodhouse, & Scurrell, 1989). Similarly, research into the preparation of chiral pyridine–phosphine ligands and their use in Pd-catalyzed asymmetric allylic alkylations demonstrates the applicability of methanesulfonamide derivatives in synthetic chemistry (Uenishi & Hamada, 2001).

Biochemical Applications

In the field of biochemistry, methanesulfonamide derivatives have been investigated for their role in microbial metabolism, such as in the oxidation processes involving methane sulfinic acid (Kelly & Murrell, 1999). This research provides insights into the biochemical cycling of sulfur and the role of such compounds in microbial processes.

Atmospheric Chemistry

The oxidation of dimethyl sulfide, which leads to the formation of methanesulfonic acid, is a significant area of research in atmospheric chemistry. Studies have focused on understanding the formation of methane sulfinic acid in the gas-phase OH-radical initiated oxidation of dimethyl sulfoxide, which has implications for atmospheric processes and aerosol formation (Arsene et al., 2002).

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3-dimethylphenylamine with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a piperidinyl ketone under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions: N-

特性

IUPAC Name |

N-(2,3-dimethylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-13-8-7-9-15(14(13)2)18(22(3,20)21)12-16(19)17-10-5-4-6-11-17/h7-9H,4-6,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFRFUHLMIQXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)

![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)

![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)

![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)

![[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL](2,6-DIMETHYLMORPHOLINO)METHANONE](/img/structure/B5514933.png)

![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)

![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)

![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)

![5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5514958.png)

![2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)